molecular formula C15H17NO2S B4879016 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B4879016
M. Wt: 275.4 g/mol
InChI Key: RMURPUOUQUCZIN-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2-methylbenzenesulfonyl chloride+4-methylanilineThis compound\text{2-methylbenzenesulfonyl chloride} + \text{4-methylaniline} \rightarrow \text{this compound} 2-methylbenzenesulfonyl chloride+4-methylaniline→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • 1-(2-methylphenyl)-N-(4-chlorophenyl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(4-nitrophenyl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(4-methoxyphenyl)methanesulfonamide

Comparison: 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is unique due to the presence of two methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, nitro, methoxy), this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)16-19(17,18)11-14-6-4-3-5-13(14)2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMURPUOUQUCZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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